molecular formula C10H10N2O3 B1644833 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid CAS No. 893742-36-4

5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid

Cat. No.: B1644833
CAS No.: 893742-36-4
M. Wt: 206.2 g/mol
InChI Key: GQNJZXWAYAGYQI-UHFFFAOYSA-N
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Description

5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid is a compound that features both imidazole and furoic acid moieties The imidazole ring is known for its presence in many biologically active molecules, while the furoic acid component adds to its chemical versatility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid typically involves the reaction of 2-methyl-1H-imidazole with a furoic acid derivative. One common method includes the alkylation of 2-methyl-1H-imidazole with a suitable furoic acid ester under basic conditions. The reaction proceeds with good functional group tolerance and can be conducted on a gram scale .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The furoic acid moiety can be reduced to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring yields imidazole N-oxides, while reduction of the furoic acid moiety produces the corresponding alcohol.

Mechanism of Action

The mechanism of action of 5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which is crucial for its antimicrobial activity. The furoic acid moiety may interact with cellular membranes, enhancing the compound’s ability to penetrate cells and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-methyl-1H-imidazol-1-yl)methyl]-2-furoic acid is unique due to its combination of the imidazole and furoic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-[(2-methylimidazol-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7-11-4-5-12(7)6-8-2-3-9(15-8)10(13)14/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNJZXWAYAGYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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